molecular formula C15H18N2O2 B5717242 N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide

N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide

Cat. No. B5717242
M. Wt: 258.32 g/mol
InChI Key: DFJNPWWVLNMPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide (HQNO) is a synthetic compound that has been extensively studied for its potential use in scientific research. HQNO is a potent inhibitor of bacterial respiration and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its biological target. Many quinoline derivatives exhibit biological activity and are used as lead compounds in drug discovery .

Safety and Hazards

Like many organic compounds, quinoline and its derivatives should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin, and they may cause eye and skin irritation. Always use appropriate personal protective equipment when handling these compounds .

Future Directions

Quinoline and its derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research will likely focus on the synthesis of new quinoline derivatives and the exploration of their biological activities .

properties

IUPAC Name

N,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)15(19)17(3)9-12-8-11-6-4-5-7-13(11)16-14(12)18/h4-8,10H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNPWWVLNMPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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